![molecular formula C8H13N3 B1454027 2-(2-Methylpropyl)pyrimidin-5-amine CAS No. 944901-53-5](/img/structure/B1454027.png)
2-(2-Methylpropyl)pyrimidin-5-amine
Overview
Description
“2-(2-Methylpropyl)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 . It is also known as 2-isobutylpyrimidin-5-amine .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpropyl)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a 2-methylpropyl group and an amine group.
Scientific Research Applications
Organic Synthesis
Pyrimidine derivatives like 2-(2-Methylpropyl)pyrimidin-5-amine are often used as building blocks in organic synthesis. They can be utilized to construct diverse heterocyclic scaffolds, which are crucial in the development of new pharmaceuticals and materials . The versatility of these compounds allows chemists to create complex molecules with potential applications in drug design and polymer science.
Medicinal Chemistry
In medicinal chemistry, pyrimidine rings are common motifs found in many drugs. The structural significance of nitrogen-based heterocycles, such as 2-(2-Methylpropyl)pyrimidin-5-amine , is evident in their prevalence in small-molecule drugs . These compounds can interact with various biological targets, leading to a range of pharmacological effects.
Anti-inflammatory Agents
Pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting the expression and activities of vital inflammatory mediators . Research into the structure-activity relationships (SARs) of these compounds can lead to the development of new anti-inflammatory drugs with enhanced activities and reduced toxicity.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant application of pyrimidine derivatives. They can be transformed into various heterocyclic or fused heterocyclic scaffolds, which are important in many natural products like vitamins, hormones, and antibiotics . This makes them valuable in the synthesis of biologically active compounds.
Drug Design
2-(2-Methylpropyl)pyrimidin-5-amine: can be used in drug design due to its structural features that are conducive to binding with biological targets. The presence of the pyrimidine ring can be critical for the pharmacokinetic and pharmacodynamic properties of the resulting drugs .
Functional Materials
Pyrimidine derivatives are also important in the creation of functional materials. Their nitrogen-containing aromatic heterocycles can be incorporated into polymers, dyes, and other materials, providing a range of properties that can be tailored for specific applications .
properties
IUPAC Name |
2-(2-methylpropyl)pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDXQYHVFVEMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpropyl)pyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.